Comprehensive Technical Guide on N-(2-Aminoethyl)stearamide Monoacetate: Molecular Architecture and Advanced Formulation
Comprehensive Technical Guide on N-(2-Aminoethyl)stearamide Monoacetate: Molecular Architecture and Advanced Formulation
Executive Summary
As pharmaceutical and cosmetic formulations increasingly rely on advanced lipid-based delivery systems, the selection of precise cationic lipids becomes paramount. N-(2-Aminoethyl)stearamide monoacetate (CAS: 94135-81-6) is a highly specialized amidoamine salt that serves as a critical structural component in solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and advanced emulsion systems.
Acting as an authoritative guide for formulation scientists, this whitepaper dissects the molecular weight, structural causality, and field-proven protocols for integrating this molecule into high-performance delivery matrices.
Molecular Architecture & Physicochemical Properties
The fundamental utility of N-(2-Aminoethyl)stearamide monoacetate lies in its amphiphilic architecture. It consists of a highly lipophilic C18 saturated acyl chain (derived from stearic acid) coupled to a hydrophilic, protonated ethylenediamine headgroup via a stable amide linkage.
Causality of the Acetate Salt: A common question in lipid formulation is why one should utilize the monoacetate salt rather than the free base form (N-(2-Aminoethyl)stearamide, CAS 871-79-4). The free base exhibits poor aqueous solubility and variable protonation states depending on the surrounding environmental pH. By pre-forming the monoacetate salt, formulation scientists ensure a consistent cationic charge at physiological pH (approx. 7.4). This permanent positive charge is the thermodynamic driver for electrostatic complexation with anionic active pharmaceutical ingredients (APIs), such as nucleic acids, and facilitates electrostatic attraction to the negatively charged phospholipid bilayers of cellular membranes ().
Table 1: Quantitative Physicochemical Summary
| Property | Value / Description |
| Chemical Name | N-(2-Aminoethyl)stearamide monoacetate |
| IUPAC Name | N-(2-aminoethyl)octadecanamide;acetic acid |
| CAS Registry Number | 94135-81-6 |
| Molecular Formula | C22H46N2O3 (or C20H42N2O · C2H4O2) |
| Molecular Weight | 386.61 g/mol |
| Structural Domains | C18 Hydrophobic Tail, Amide Linker, Primary Amine (Protonated) |
| Primary Applications | Cationic surfactant, SLN formulation, Antistatic agent |
Synthesis & Structural Validation
The synthesis of N-(2-Aminoethyl)stearamide monoacetate follows a two-step self-validating pathway. First, stearic acid undergoes a condensation reaction with ethylenediamine at elevated temperatures (150–160°C) to form the amidoamine free base, releasing water as a byproduct. Strict stoichiometric control is maintained to prevent the formation of bis-amides. In the second step, the free base is neutralized with equimolar acetic acid at room temperature to yield the monoacetate salt.
Synthesis pathway of N-(2-Aminoethyl)stearamide monoacetate via amidation and salt formation.
Mechanisms of Action in Lipid Nanoparticles
In the context of drug development, N-(2-Aminoethyl)stearamide monoacetate acts as a structural anchor in Solid Lipid Nanoparticles (SLNs). The C18 tail intercalates into the solid lipid core (often composed of triglycerides or waxes), while the cationic ammonium-acetate headgroup remains at the aqueous interface.
This specific orientation provides a high positive Zeta potential (> +30 mV), which induces steric and electrostatic repulsion between nanoparticles, preventing aggregation and Ostwald ripening. Furthermore, the cationic surface is essential for Transferrin Receptor-Mediated or general endocytotic cellular uptake, a mechanism heavily utilized in targeted oncology therapies ().
Electrostatic self-assembly of SLNs and subsequent cellular uptake mechanism.
Experimental Protocols: Self-Validating Formulation Workflows
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflow details the integration of N-(2-Aminoethyl)stearamide monoacetate into an SLN matrix, ensuring that physical phenomena directly confirm chemical success.
Protocol: Preparation and Validation of Cationic SLNs
Objective : Formulate stable, positively charged SLNs for anionic API encapsulation.
Phase 1: Lipid Melt and Aqueous Phase Preparation
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Lipid Phase : Accurately weigh 500 mg of a solid lipid matrix (e.g., Compritol 888 ATO) and 50 mg of N-(2-Aminoethyl)stearamide monoacetate. Heat the mixture to 80°C (approx. 10°C above the melting point of the solid lipid) to ensure complete fusion.
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Causality : Heating above the melting point ensures homogenous distribution of the amidoamine salt within the lipid matrix, preventing localized charge pooling which leads to erratic particle sizes.
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Aqueous Phase : Dissolve the secondary surfactant (e.g., Poloxamer 188, 1% w/v) in 20 mL of ultra-pure water. Heat to 80°C.
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Causality : Isothermal mixing prevents premature lipid recrystallization during emulsification, which would otherwise cause particle extrusion and failure of the emulsion.
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Phase 2: High-Shear Homogenization 3. Add the hot aqueous phase to the lipid melt dropwise under continuous magnetic stirring. 4. Subject the pre-emulsion to high-shear homogenization at 15,000 RPM for 5 minutes. 5. Immediately process the emulsion through a high-pressure homogenizer (HPH) for 3 cycles at 500 bar.
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Causality : HPH provides the mechanical cavitation required to reduce the droplet size to the nanometer scale (<200 nm), increasing the surface area for the cationic headgroups to stabilize the interface.
Phase 3: Solidification and Characterization (The Self-Validation Step) 6. Cool the nanoemulsion rapidly in an ice bath (4°C) to crystallize the lipid core, forming the final SLNs. 7. Validation : Measure the Zeta Potential using Dynamic Light Scattering (DLS). A successful incorporation of the monoacetate salt is validated by a Zeta potential shift from neutral to > +30 mV. If the potential is < +20 mV, it indicates incomplete surface orientation of the cationic lipid, requiring a re-evaluation of the lipid-to-surfactant ratio.
Conclusion
N-(2-Aminoethyl)stearamide monoacetate (MW: 386.61 g/mol ) is far more than a simple surfactant; it is a precisely engineered molecular tool for advanced delivery systems. By leveraging its predictable protonation state and lipophilic anchoring capabilities, formulation scientists can design highly stable, targeted lipid nanoparticles. Mastery of its physicochemical properties and adherence to rigorous, self-validating protocols ensures reproducible success across complex pharmaceutical applications.
References
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Title: N-(2-aminoethyl)stearamide monoacetate CAS#: 94135-81-6 Source: ChemWhat Database URL: [Link]
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Title: Design and In Vitro Evaluation of Gambogic Acid-Conjugated Stearic Acid Solid Lipid Nanoparticles for Transferrin Receptor-Mediated Drug Delivery Source: Pharmaceutical Research / ResearchGate URL: [Link]
